2-(Diisopropylamino)ethanol

CO2 capture amine scrubbing absorption kinetics

2-(Diisopropylamino)ethanol (DIPA, CAS 96-80-0) delivers superior steric hindrance from its bulky diisopropylamino group, enabling faster CO₂ absorption kinetics than MDEA and direct substitution for N-ethylmorpholine in PU foam catalyst blends (10–95 wt%). Ideal for post-combustion carbon capture, enantioselective synthesis, and pharmaceutical intermediates. Sourced at ≥99% purity for reproducible, high-performance results.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
CAS No. 96-80-0
Cat. No. B145969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diisopropylamino)ethanol
CAS96-80-0
Synonyms2-diisopropylaminoethanol
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCC(C)N(CCO)C(C)C
InChIInChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3
InChIKeyZYWUVGFIXPNBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.08 M

2-(Diisopropylamino)ethanol (CAS 96-80-0): A Sterically Hindered Tertiary Amino Alcohol for CO₂ Capture and Polyurethane Catalysis


2-(Diisopropylamino)ethanol (CAS 96-80-0), also known as N,N-Diisopropylaminoethanol (DIPA), is a tertiary amino alcohol characterized by a bulky diisopropylamine substituent and a primary hydroxyl group [1]. Its molecular formula is C₈H₁₉NO with a molar mass of 145.24 g/mol . The compound exhibits a high boiling point range of 187–192 °C, a density of 0.826 g/mL at 25 °C, and a vapor pressure of less than 1 mmHg at 20 °C . This sterically hindered tertiary amine demonstrates distinct performance advantages in CO₂ absorption kinetics and polyurethane foam catalysis relative to less hindered analogs such as 2-(diethylamino)ethanol and N-ethylmorpholine [2].

Why 2-(Diisopropylamino)ethanol Cannot Be Directly Substituted by Other Tertiary Amino Alcohols


Substituting 2-(Diisopropylamino)ethanol with a less hindered tertiary amino alcohol such as 2-(diethylamino)ethanol (DEEA) or an alternative tertiary amine catalyst like N-ethylmorpholine compromises critical performance metrics. The steric bulk of the diisopropylamino group in DIPA substantially alters both its nucleophilic reactivity and its interaction with CO₂, resulting in a measurably faster absorption rate compared to industry standards [1]. In polyurethane formulations, direct replacement of N-ethylmorpholine with DIPA-containing catalyst mixtures demonstrably alters foam stabilization and processing characteristics [2]. Furthermore, DEEA exhibits high volatility that necessitates additive mitigation in CO₂ capture processes, a constraint that is reduced with the less volatile, sterically hindered DIPA structure [3].

Quantitative Differentiation of 2-(Diisopropylamino)ethanol Versus Comparator Compounds


Faster CO₂ Absorption Kinetics of 2-(Diisopropylamino)ethanol Compared to Industry Standard MDEA

The second-order reaction rate constant (k₂) for CO₂ absorption in aqueous 2-(Diisopropylamino)ethanol (2-DIPA) was determined using stopped-flow spectrophotometry. The reaction rate of CO₂ in aqueous 2-DIPA solution was found to be faster than that in aqueous methyldiethanolamine (MDEA), a widely used industry standard tertiary amine for CO₂ capture [1].

CO2 capture amine scrubbing absorption kinetics

2-(Diisopropylamino)ethanol as a Drop-In Replacement for N-Ethylmorpholine in Polyurethane Foam Catalysis

Amino catalyst mixtures containing 10–95 wt% 2-(diisopropylamino)ethanol were demonstrated to effectively replace N-ethylmorpholine in polyester polyurethane foam formulations. The patent explicitly claims that this substitution yields foam products with comparable or improved stabilization without the formulation viscosity issues associated with conventional catalysts [1].

polyurethane foam catalysis amine catalyst

Reduced Volatility of 2-(Diisopropylamino)ethanol Compared to 2-(Diethylamino)ethanol in CO₂ Capture Applications

2-(Diethylamino)ethanol (DEEA) is recognized as a highly volatile amine absorbent that requires volatility reduction additives to prevent excessive solvent loss during CO₂ capture operations. In contrast, the sterically hindered 2-(diisopropylamino)ethanol exhibits substantially lower vapor pressure due to its larger molecular size, mitigating amine escape without the need for additional additive packages [1].

amine volatility CO2 capture solvent loss

Higher Boiling Point Range of 2-(Diisopropylamino)ethanol Enables Higher Temperature Processing

The boiling point of 2-(diisopropylamino)ethanol (187–192 °C) is substantially higher than that of 2-(diethylamino)ethanol (bp ~162–164 °C) and 2-(dimethylamino)ethanol (bp ~134–135 °C). This elevated boiling point permits its use as a solvent or reagent in reactions requiring higher thermal input without premature volatilization .

thermal stability solvent properties reaction medium

Optimal Application Scenarios for 2-(Diisopropylamino)ethanol Driven by Verified Performance Differentiation


Post-Combustion CO₂ Capture with High-Throughput Absorber Columns

2-(Diisopropylamino)ethanol is ideally suited for post-combustion CO₂ capture processes where fast absorption kinetics are paramount. Its measured reaction rate with CO₂ exceeds that of the industry standard methyldiethanolamine (MDEA), enabling reduced absorber column height or increased gas throughput in existing infrastructure [1]. Additionally, its lower volatility relative to 2-(diethylamino)ethanol (DEEA) minimizes amine loss and eliminates the need for volatility-suppressing additives such as amino acids, which are required for DEEA-based systems to achieve comparable solvent retention [2].

Polyester Polyurethane Flexible Foam Manufacturing

Formulators seeking to replace N-ethylmorpholine in polyester polyurethane foam catalyst packages can directly substitute 2-(diisopropylamino)ethanol in mixtures comprising 10–95 wt% of the catalyst blend. This substitution maintains foam stabilization characteristics while potentially improving activator stream viscosity and processability [3]. The higher boiling point of DIPA (187–192 °C) also provides enhanced thermal stability during the exothermic foaming reaction compared to lower-boiling tertiary amine alternatives .

High-Temperature Organic Synthesis Requiring a Sterically Hindered Tertiary Amine Base

In nucleophilic substitution, Michael addition, and polymerization reactions where steric hindrance is desirable to control selectivity, 2-(diisopropylamino)ethanol serves as a versatile, high-boiling solvent and base. Its boiling point of 187–192 °C exceeds that of 2-(diethylamino)ethanol by approximately 25–30 °C, permitting higher reaction temperatures without solvent loss . The bulky diisopropylamino group provides enhanced steric control compared to less hindered dimethylamino or diethylamino analogs, a property particularly valuable in asymmetric catalysis and enantioselective synthesis .

Synthesis of Pharmaceuticals and Fine Chemicals

2-(Diisopropylamino)ethanol functions as a key intermediate in the synthesis of the anticholinergic drug propantheline bromide and deuterated analogs of the antiarrhythmic agent Norpace . The compound's well-defined physical properties and commercial availability at ≥99% purity support reproducible pharmaceutical manufacturing processes. For procurement specialists, the validated use of DIPA in FDA-approved drug synthesis routes provides regulatory precedent and reduces qualification burden compared to alternative amino alcohols lacking established pharmaceutical applications .

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